molecular formula C5H11NO2 B2637583 3-(2-Aminoethyl)oxetan-3-ol CAS No. 1554288-33-3

3-(2-Aminoethyl)oxetan-3-ol

Cat. No.: B2637583
CAS No.: 1554288-33-3
M. Wt: 117.148
InChI Key: PQIKHRFVWQGSGF-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)oxetan-3-ol is a chemical compound with the molecular formula C5H11NO2 . It has a molecular weight of 117.15 .


Synthesis Analysis

The synthesis of oxetan-3-ol involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .


Molecular Structure Analysis

The molecular structure of this compound consists of an oxetane ring with an aminoethyl group attached . The compound’s structure is characterized by its molecular formula, C5H11NO2 .


Chemical Reactions Analysis

Oxetan-3-ol can be prepared efficiently from a β-hydroxy ester intermediate via ring opening in epichlorohydrin . This reaction is of interest in organic synthesis due to the versatility of terminal epoxides .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 236.1±15.0 °C and a predicted density of 1.187±0.06 g/cm3 . Its pKa is predicted to be 13.46±0.20 .

Scientific Research Applications

Oxetane as a Bioisostere

The oxetane ring, including structures like 3-(2-Aminoethyl)oxetan-3-ol, serves as an effective bioisostere for the carboxylic acid functional group. This property is leveraged in drug design to modify physicochemical properties such as solubility and metabolic stability, without significantly altering the biological activity of the compound. For instance, oxetane derivatives have been evaluated for their potential as carboxylic acid bioisosteres, with some designed as isosteric replacements demonstrating promising activity in inhibiting eicosanoid biosynthesis, an important pathway in inflammation and other physiological processes (Lassalas et al., 2017).

Synthetic Utility

This compound and its derivatives are valuable synthetic intermediates. They are employed in various organic synthesis reactions, including the preparation of oxetanones and other oxetane derivatives, which are useful in both synthetic and medicinal chemistry. Notably, these compounds can be used to create spirocycles and other complex molecules with potential bioactivity, indicating their role in expanding the toolkit for drug synthesis and discovery (Tianxiang et al., 2016).

Drug Discovery and Design

In drug discovery, the oxetane ring is recognized for its ability to induce significant changes in the solubility, lipophilicity, and metabolic stability of molecules. This is particularly useful for the modification of small molecule drugs to improve their pharmacokinetic properties. The incorporation of oxetanes has been demonstrated to enhance aqueous solubility significantly, which is a critical factor in the development of orally bioavailable drugs. Additionally, oxetanes can act as carbonyl bioisosteres, offering a strategy to mitigate metabolic degradation while maintaining or enhancing drug efficacy (Wuitschik et al., 2010).

Protein Modification

Oxetanes have also been explored for the site-selective modification of proteins, demonstrating their potential in the development of protein therapeutics. The chemoselective alkylation of cysteine residues with oxetane derivatives offers a novel method for enhancing the physicochemical and biological properties of proteins and peptides. This approach could pave the way for the discovery of new peptide and protein-based drugs with improved therapeutic profiles (Boutureira et al., 2017).

Mechanism of Action

The mechanism of action of oxetane-containing drugs involves disrupting protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

Oxetanes, including 3-(2-Aminoethyl)oxetan-3-ol, are frequently utilized to improve drugs’ physiochemical properties . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials . As such, the enthusiasm toward its utility in drug discovery is expected to grow exponentially once one of them gains FDA approval .

Properties

IUPAC Name

3-(2-aminoethyl)oxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-2-1-5(7)3-8-4-5/h7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIKHRFVWQGSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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